molecular formula C17H20N6O2 B2863919 (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone CAS No. 1396786-91-6

(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2863919
CAS No.: 1396786-91-6
M. Wt: 340.387
InChI Key: JXPOFAKIPYRQKC-UHFFFAOYSA-N
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Description

The compound "(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone" features a piperazine core substituted with a cyclopropanecarbonyl group and a tetrazole ring linked to a p-tolyl (4-methylphenyl) moiety via a methanone bridge. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, while the cyclopropanecarbonyl group introduces steric rigidity and electronic effects. Though direct synthesis data for this compound are absent in the provided evidence, analogous routes involve:

Tetrazole ring formation via aryl aniline, sodium azide, and triethyl orthoformate in acetic acid .

Subsequent coupling of intermediates (e.g., chloroacetyl chloride) with piperazine derivatives under nitrogen atmosphere .

The structural uniqueness of this compound lies in its combination of a rigid cyclopropane group and a lipophilic p-tolyl substituent, which may optimize bioavailability and target binding compared to simpler analogs.

Properties

IUPAC Name

cyclopropyl-[4-[2-(4-methylphenyl)tetrazole-5-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-12-2-6-14(7-3-12)23-19-15(18-20-23)17(25)22-10-8-21(9-11-22)16(24)13-4-5-13/h2-3,6-7,13H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPOFAKIPYRQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key structural analogs include piperazine/piperidine-tetrazole hybrids with varying substituents. Below is a comparative analysis:

Compound Core Structure Substituents Key Spectral/Physicochemical Data Reported Bioactivity
Target Compound Piperazine + tetrazole Cyclopropanecarbonyl, p-tolyl Inferred: IR (C=O ~1700 cm⁻¹), ¹³C NMR (piperazine carbons ~45–53 ppm) Hypothesized: Antimicrobial/antiproliferative
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () Piperidine + tetrazole Varied aryl groups (e.g., phenyl) Melting points: 120–160°C; ¹H NMR (piperidine CH₂: δ 2.4–3.1 ppm) Not explicitly stated
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone () Piperazine + tetrazole Allyl, aryl groups ¹³C NMR (allyl carbons: δ 115–135 ppm); Yields: 70–85% Potent antimicrobial activity
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(sulfonyl)piperazin-1-yl)ethanone () Piperazine + tetrazole Sulfonyl, thioether IR (S=O ~1350 cm⁻¹); Solubility: Moderate in polar solvents Antiproliferative (preliminary data)

Key Observations :

  • Piperazine vs.
  • p-Tolyl Group: The methyl substituent increases lipophilicity vs.
  • Spectral Data : The target compound’s ¹³C NMR signals for piperazine carbons (anticipated ~45–53 ppm) align with analogs in , confirming structural integrity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Synthesize the tetrazole core via cycloaddition of sodium azide with nitriles under acidic conditions (e.g., HCl/EtOH) .
  • Step 2 : Functionalize the tetrazole at the 5-position with p-tolyl groups using Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent) .
  • Step 3 : Prepare the piperazine-cyclopropanecarbonyl fragment via nucleophilic acyl substitution (e.g., cyclopropanecarbonyl chloride with piperazine in CH₂Cl₂, triethylamine as base) .
  • Step 4 : Couple the fragments via amide bond formation (DCC/NHS coupling in anhydrous THF) .
  • Intermediate Characterization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>95%) and NMR (¹H/¹³C in DMSO-d₆) to confirm regiochemistry .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodology :

  • Structural Confirmation : Combine ¹H/¹³C NMR with HSQC and HMBC to resolve overlapping signals, especially for the piperazine and tetrazole moieties .
  • Purity Assessment : Use UPLC-MS (ESI+ mode) with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile mobile phase .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different assays for this compound?

  • Methodology :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
  • Orthogonal Validation : Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with cellular viability assays (MTT/XTT) to distinguish target-specific effects from cytotoxicity .
  • Data Normalization : Use Z-factor analysis to assess assay robustness and exclude outliers .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Docking Studies : Employ AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., GPCRs, kinases). Focus on hydrogen bonding with the tetrazole N atoms and hydrophobic interactions with the cyclopropane group .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR Analysis : Corinate substituent effects (e.g., p-tolyl vs. phenyl) with bioactivity using CoMFA/CoMSIA .

Q. What experimental designs are suitable for studying the environmental stability of this compound?

  • Methodology :

  • Photodegradation : Expose the compound to UV light (254 nm) in aqueous buffer (pH 7.4) and analyze degradation products via LC-MS/MS .
  • Hydrolytic Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 72 hours; monitor half-life using HPLC .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) to assess EC₅₀ values .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported for the piperazine-cyclopropanecarbonyl intermediate?

  • Root Cause : Variability in acylation conditions (e.g., solvent polarity, base strength).
  • Resolution :

  • Optimize reaction stoichiometry (1.2:1 cyclopropanecarbonyl chloride:piperazine) .
  • Use Schlenk techniques to exclude moisture, which can hydrolyze the acyl chloride .
  • Compare yields under inert (N₂) vs. ambient atmospheres .

Experimental Design Recommendations

Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?

  • Methodology :

  • Target Identification : Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors via radioligand binding assays .
  • Functional Assays : Measure cAMP accumulation (HTRF assay) in CHO-K1 cells expressing GPCRs .
  • Blood-Brain Barrier Penetration : Use parallel artificial membrane permeability assay (PAMPA-BBB) with a logPe threshold > −5.0 .

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